3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
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Overview
Description
3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a substituted phenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diphenylindole with an appropriate aldehyde to form the intermediate Schiff base, which is then reacted with a substituted phenylamine under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The substituted phenyl group can enhance binding affinity and specificity, leading to targeted effects on biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share the indole core and have shown potential as α-glucosidase inhibitors.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar structural motif and is used in various chemical and biological studies.
5-[3-oxo-3-(1H-pyrrol-2-yl)-1-propenyl]-2-({5-[3-oxo-3-(1H-pyrrol-2-yl)-1-propenyl]-1H-pyrrol-2-yl}methylene)-2H-pyrrolium bromide: Another compound with a similar core structure used in research.
Uniqueness
What sets 3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide apart is its unique combination of the indole core with a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O3/c1-2-38-29-21-23(17-18-28(29)36)22-33-34-30(37)19-20-35-27-16-10-9-15-26(27)31(24-11-5-3-6-12-24)32(35)25-13-7-4-8-14-25/h3-18,21-22,36H,2,19-20H2,1H3,(H,34,37)/b33-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPTICUYAESFM-STKMKYKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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